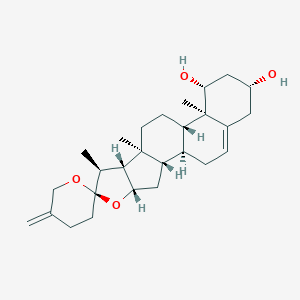

Spirosta-5,25(27)-dien-1,3-diol

Description

Contextual Background of Steroidal Sapogenins in Academic Inquiry

Steroidal sapogenins are a class of natural products characterized by a steroid backbone linked to a spiroketal side chain. philadelphia.edu.jocornell.edu These compounds are the aglycone (non-sugar) portion of saponins (B1172615), which are glycosides known for their foaming properties in aqueous solutions. cornell.edumdpi.com In academic research, steroidal sapogenins are valued for several reasons. They serve as important precursors for the semi-synthesis of steroid hormones and corticosteroids. philadelphia.edu.jo Furthermore, they exhibit a wide range of biological activities, including anti-inflammatory, and cytotoxic effects, making them a rich source for drug discovery and development. researchgate.net The structural diversity and biological potential of steroidal sapogenins have established them as a significant area of study in phytochemistry and medicinal chemistry. ihbt.res.in

Significance of Neoruscogenin as a Focus Compound in Chemical Biology

Neoruscogenin's prominence in chemical biology stems from its identification as a potent and high-affinity agonist of the nuclear receptor RORα (Retinoid-related orphan receptor alpha). chemfaces.comabmole.comnih.gov This discovery has positioned neoruscogenin as a valuable pharmacological tool for studying the physiological and pathological roles of RORα. chemfaces.combiorbyt.com RORα is involved in regulating various biological processes, including metabolism, inflammation, and circadian rhythm. chemicalbook.comglpbio.com The specificity of neoruscogenin for RORα, coupled with its good bioavailability and stability, makes it an excellent candidate for investigating these pathways. chemfaces.comnih.gov Its ability to modulate gene expression through RORα activation has opened new avenues for research into metabolic disorders and inflammatory conditions. smolecule.com

Historical Perspective on Neoruscogenin Discovery and Initial Research Trajectories

Neoruscogenin was first isolated from Ruscus aculeatus (butcher's broom), a plant with a long history of use in traditional medicine for venous disorders. biosynth.comwikipedia.orgfarmaciajournal.com Initial research on Ruscus extracts focused on its vasoconstrictive and anti-inflammatory properties, which were attributed to its steroidal saponin (B1150181) content, including neoruscogenin and its close structural relative, ruscogenin (B1680278). wikipedia.orgfarmaciajournal.comresearchgate.net Early studies investigated the effects of these compounds on vascular permeability and inflammation. chemfaces.comcaymanchem.com The trajectory of neoruscogenin research shifted significantly with the discovery of its specific interaction with the nuclear receptor RORα. nih.gov This finding, a result of high-throughput screening of natural product libraries, marked a transition from broader pharmacological studies to more focused investigations into its molecular mechanisms of action. nih.gov More recent research has also explored its potential in other areas, such as muscle growth and neuroprotection. acs.orgresearchgate.netplos.org

Interactive Data Table: Properties of Neoruscogenin

| Property | Value | Source |

| Chemical Formula | C27H40O4 | biosynth.comcaymanchem.com |

| Molecular Weight | 428.62 g/mol | biosynth.com |

| CAS Number | 17676-33-4 | biosynth.comchemfaces.com |

| Synonyms | 25(27)-Dehydroruscogenin | biosynth.comcaymanchem.com |

| Appearance | Crystalline solid | caymanchem.com |

| Biological Target | RORα (NR1F1) agonist | chemfaces.comabmole.com |

| EC50 for RORα | 110 nM | glpbio.comcaymanchem.com |

| Primary Source | Ruscus aculeatus (butcher's broom) | biosynth.comchemicalbook.com |

Properties

IUPAC Name |

7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h5,16,18-24,28-29H,1,6-14H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTRINCJVPIQNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)O)C)C)OC16CCC(=C)CO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938850 | |

| Record name | Spirosta-5,25(27)-dien-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17676-33-4 | |

| Record name | Spirosta-5,25(27)-dien-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies

Botanical Sources of Neoruscogenin: The Ruscus Genus

The genus Ruscus, belonging to the Asparagaceae family, comprises approximately seven species of perennial, rhizomatous, and evergreen shrubs native to the Mediterranean, Southern and Western Europe, and regions extending to Iran. nih.govthieme-connect.com These plants, particularly their underground parts, are recognized as a primary natural source of bioactive steroidal saponins (B1172615), with Neoruscogenin being one of the principal aglycones identified. nih.govresearchgate.net The other main aglycone found alongside Neoruscogenin is Ruscogenin (B1680278). nih.govthieme-connect.com

Ruscus aculeatus L., commonly known as Butcher's Broom, is the most widely distributed and extensively studied species within the genus. nih.govthieme-connect.com It is considered the primary botanical source for Neoruscogenin. alcheminternational.com The compound is primarily concentrated in the underground rhizomes of the plant. nih.govresearchgate.net The rhizomes of R. aculeatus contain a complex mixture of steroidal saponins, including both spirostanol (B12661974) and furostanol types, from which Neoruscogenin is derived. nih.govthieme-connect.com In addition to Neoruscogenin and Ruscogenin, these extracts contain other compounds such as flavonoids, sterols (sitosterol, campesterol, and stigmasterol), and triterpenes, which makes the isolation process complex. alcheminternational.comnih.govresearchgate.net

The concentration of Neoruscogenin can vary depending on the plant's origin, age, and the specific part of the plant being analyzed. researchgate.net Research has quantified the content in different organs of R. aculeatus, confirming the rhizome as the richest source.

Interactive Table 1: Neoruscogenin and Ruscogenin Content in Different Organs of Ruscus hyrcanus Data derived from a study on a related Ruscus species, illustrating the typical distribution of these compounds.

| Plant Organ | Ruscogenin (RG) Content (mg/g DW) | Neoruscogenin (NRG) Content (mg/g DW) |

| Rhizome | 1.96 | 0.76 |

| Cladode | 1.15 | 0.11 |

| Root | 0.38 | 0.69 |

| Stem | 0.29 | 0.006 |

| DW = Dry Weight. Data adapted from Ghorbani et al., 2020. researchgate.net |

While R. aculeatus is the most prominent source, Neoruscogenin has also been identified and isolated from other species within the genus. thieme-connect.com Phytochemical investigations have confirmed its presence in various parts of these plants, extending the potential botanical sources for this compound.

Interactive Table 2: Presence of Neoruscogenin in Various Ruscus Species

| Species | Plant Part(s) Containing Neoruscogenin | Reference |

| Ruscus colchicus | Rhizomes | thieme-connect.com |

| Ruscus hypoglossum | Cladophylls, Rhizomes | thieme-connect.com |

| Ruscus ponticus | Roots | thieme-connect.com |

| Ruscus hyrcanus | Rhizome, Cladode, Root | researchgate.net |

These findings indicate that Neoruscogenin is a characteristic compound of the Ruscus genus, although its concentration may differ between species. thieme-connect.com

Advanced Extraction and Purification Techniques for Neoruscogenin

The isolation of Neoruscogenin from its natural matrix is a multi-step process involving extraction followed by purification. google.com Modern techniques aim to improve efficiency, yield, and purity while often reducing environmental impact compared to traditional methods. nih.govnih.gov Advanced methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) utilize microwave energy or high-frequency ultrasound waves, respectively, to accelerate the extraction process by disrupting plant cell walls and enhancing mass transfer. nih.govmdpi.com

Achieving high-purity Neoruscogenin requires careful optimization of extraction and purification parameters. The process typically begins with the extraction of total saponins from the raw plant material, usually the rhizomes. google.com

Extraction: The choice of solvent is a critical factor. Studies have shown that hydroalcoholic solutions are effective for extracting ruscogenins (the collective term for Ruscogenin and Neoruscogenin). researchgate.neticm.edu.pl One study found a strong positive correlation between the ethanol (B145695) concentration in an aqueous solution and the content of ruscogenins in the final dry extract. researchgate.net The most efficient extraction was achieved using 50% ethanol. researchgate.neticm.edu.pl A patented method specifies using 65-95% methanol (B129727) or ethanol with heating and reflux extraction. google.com

Purification: Following initial extraction, a series of purification steps are necessary to isolate Neoruscogenin from other co-extracted compounds.

Adsorption Chromatography: The crude extract is often passed through a macroporous adsorption resin column to capture the saponins and separate them from more polar or non-polar impurities. google.com

Acid Hydrolysis: To obtain the aglycone (Neoruscogenin), the saponin (B1150181) glycosides in the extract are subjected to acid hydrolysis, which cleaves the sugar moieties from the steroidal backbone. google.com

Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a key analytical tool for identifying and quantifying Neoruscogenin and Ruscogenin. researchgate.neticm.edu.pl For preparative isolation, column chromatography using silica (B1680970) gel is employed to separate the target compound from the mixture of aglycones. google.com Techniques like high-speed counter-current chromatography (HSCCC) have also been successfully used for purifying similar natural products and offer an alternative to solid-phase chromatography. nih.gov

Recrystallization: This is often the final step to achieve a high-purity crystalline product. google.com

By combining these methods, it is possible to obtain Neoruscogenin monomer with a purity exceeding 98%. google.com

Interactive Table 3: Summary of a High-Purity Isolation Method for Ruscogenins

| Step | Technique/Reagents | Purpose | Outcome |

| 1. Extraction | 65-95% Methanol or Ethanol (Heating/Reflux) | Extract total saponins from pulverized Ruscus material. | Combined liquid extract containing saponin glycosides. |

| 2. Concentration | Macroporous Adsorption Resin & Membrane Concentration | Concentrate the saponins from the crude extract. | Enriched saponin material. |

| 3. Hydrolysis | Acid Hydrolysis | Cleave sugar molecules to yield sapogenins. | Mixture of aglycones, including Neoruscogenin. |

| 4. Purification | Silica Gel Column Chromatography | Separate Neoruscogenin from other aglycones. | Purified Neoruscogenin fraction. |

| 5. Final Polish | Recrystallization | Achieve high-purity crystalline compound. | Neoruscogenin monomer with >98% purity. |

| Data adapted from patent CN105330719A. google.com |

The isolation of a specific bioactive compound like Neoruscogenin from a natural source such as Ruscus rhizomes presents significant challenges. nih.gov Plant extracts are inherently complex mixtures containing hundreds of different phytochemicals with diverse structures and chemical properties. researchgate.netnih.gov

Structural Similarity: Neoruscogenin co-exists with Ruscogenin, its structural isomer, and numerous other steroidal saponin derivatives. nih.govthieme-connect.com These compounds have very similar chemical structures and polarities, making their separation via chromatographic methods difficult and requiring highly optimized systems. nih.gov

Complex Matrix: The raw extract contains a wide array of compound classes beyond saponins, including flavonoids, coumarins, sterols, and fatty acids. nih.gov These substances can interfere with the extraction and purification steps, potentially reducing the yield and purity of the target compound. researchgate.net

Variability of Source Material: The chemical composition of the plant material can vary significantly based on factors like geographic origin, season of harvest, and growing conditions. nih.gov This variability makes it challenging to develop a standardized extraction and purification protocol that is consistently effective.

Compound Degradation: The extraction process itself, particularly steps involving heat or changes in pH (like acid hydrolysis), can potentially degrade the target compounds, leading to the formation of artifacts and a lower yield of the desired bioactive molecule. jpionline.org

Overcoming these challenges requires a multi-technique approach, often combining different chromatographic methods and spectroscopic analysis (e.g., HPLC, Mass Spectrometry, NMR) to guide the isolation and confirm the identity and purity of the final compound. thieme-connect.comnih.gov

Molecular Mechanisms of Biological Activity

Neoruscogenin as a Nuclear Receptor Ligand

Research has identified neoruscogenin as a ligand for the Retinoic Acid-Related Orphan Receptor Alpha (RORα), functioning as a potent activator of this nuclear receptor. nih.gov

Agonistic Activity Toward Retinoic Acid-Related Orphan Receptor Alpha (RORα/NR1F1)

Neoruscogenin has been characterized as a high-affinity agonist of RORα (also known as NR1F1), directly binding to and activating the receptor to initiate downstream transcriptional events. nih.govresearchgate.net

The interaction between neoruscogenin and RORα is marked by high affinity and potency. In vitro assays have demonstrated its ability to effectively activate the receptor at nanomolar concentrations. nih.gov Specifically, neoruscogenin has been shown to be a potent agonist in RORα reporter assays. nih.gov The half-maximal effective concentration (EC50) value, a measure of potency, has been determined to be 0.11 µM, indicating a strong agonistic activity. medchemexpress.commedchemexpress.com

Table 1: Potency of Neoruscogenin on RORα

| Compound | Target Receptor | Activity | Potency (EC50) |

| Neoruscogenin | RORα (NR1F1) | Agonist | 0.11 µM |

An important aspect of a nuclear receptor ligand is its selectivity. Studies indicate that neoruscogenin possesses a specific selectivity profile for RORα when compared with other nuclear receptors. nih.gov This selectivity is crucial as it minimizes off-target effects that could arise from the unintended activation or inhibition of other signaling pathways regulated by different nuclear receptors. nih.gov Its focused activity on RORα makes it a valuable pharmacological tool for studying the specific functions of this receptor. nih.govresearchgate.net

Transcriptional Regulation of RORα Target Genes

Upon activation by neoruscogenin, RORα binds to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of its target genes, thereby modulating their transcription. mdpi.com This mechanism allows neoruscogenin to influence a variety of physiological processes, particularly in the liver. researchgate.netmdpi.com

Neoruscogenin has been shown to increase the expression of RORα target genes in the liver. researchgate.netmdpi.com RORα is a known regulator of genes involved in both circadian rhythm and metabolic processes.

Bmal1 : As a core component of the circadian clock, Bmal1 expression is positively regulated by RORα. nih.govmdpi.com The activation of RORα by a ligand like neoruscogenin can thus influence the expression of this key circadian regulator in liver cells such as HepG2. researchgate.net

Cyp7b1 : This gene encodes an enzyme involved in bile acid synthesis, a key pathway for cholesterol catabolism. RORα positively regulates Cyp7b1, and its activation can lead to increased expression.

Glucose-6-phosphatase (G6Pase) : This enzyme plays a critical role in glucose homeostasis by catalyzing the final step in gluconeogenesis and glycogenolysis. The promoter of the G6Pase gene contains ROREs, making its expression sensitive to RORα activity. nih.gov

Table 2: Neoruscogenin-Mediated Modulation of RORα Target Genes in Liver

| Gene Target | Function | Effect of RORα Activation |

| Bmal1 | Core circadian clock regulator | Upregulation |

| Cyp7b1 | Bile acid synthesis (cholesterol catabolism) | Upregulation |

| Glucose-6-phosphatase (G6Pase) | Gluconeogenesis, glucose homeostasis | Regulation |

RORα plays a significant role in maintaining cholesterol and lipid homeostasis. nih.gov By activating RORα, neoruscogenin can influence the transcriptional network that governs these metabolic pathways. RORα is involved in regulating the expression of genes critical for cholesterol biosynthesis and transport. mdpi.com The activation of RORα can, for instance, negatively regulate the transcriptional activity of Peroxisome Proliferator-Activated Receptor-γ (PPARγ), a key mediator of lipid metabolism, thereby influencing the development of conditions like hepatic steatosis. nih.gov Therefore, neoruscogenin's agonistic activity on RORα positions it as a modulator of cholesterol homeostasis. researchgate.net

Modulation of Myogenesis and Muscle Metabolism by Neoruscogenin

Neoruscogenin, a steroidal sapogenin, has been identified as a significant modulator of muscle growth and development. acs.orgnih.gov Scientific investigations have elucidated its biological role in myogenesis, demonstrating its capacity to influence key molecular pathways that govern muscle protein synthesis and degradation. acs.orgacs.org The compound's activities span from inhibiting negative regulators of muscle mass to activating critical signaling cascades for protein synthesis, ultimately fostering an environment conducive to muscle hypertrophy and repair. acs.orgnih.gov

Inhibition of Myostatin (MSTN) Maturation and Signal Transduction

Neoruscogenin exerts a primary influence on muscle growth by targeting myostatin (MSTN), a well-established negative regulator of skeletal muscle mass. acs.orgacs.org Research indicates that neoruscogenin effectively inhibits the maturation of the MSTN precursor protein into its biologically active form. nih.govacs.org This inhibition disrupts the subsequent signal transduction cascade. acs.org

The mechanism of this inhibition involves the suppression of Furin, a key proprotein convertase responsible for the proteolytic cleavage of the MSTN precursor. acs.org By repressing both the mRNA and protein expression of Furin, neoruscogenin prevents the generation of the mature MSTN C-terminal dimer. acs.org Consequently, this leads to a marked reduction in both intracellular and extracellular levels of mature MSTN. acs.org

With diminished levels of active MSTN, the downstream signaling pathway is repressed. acs.orgacs.org This is evidenced by a decrease in the phosphorylation of Smad3, a key intracellular transducer of MSTN signaling. acs.org By hindering the MSTN/Smad signaling pathway, neoruscogenin effectively lifts the brakes on muscle development. acs.org

Table 1: Effect of Neoruscogenin on Myostatin (MSTN) Pathway Components

| Target Molecule | Effect of Neoruscogenin | Observed Outcome |

|---|---|---|

| Furin | Repression of mRNA and protein expression | Reduced cleavage of MSTN precursor acs.org |

| Mature MSTN | Markedly inhibited protein expression | Decreased intracellular and extracellular levels acs.org |

| p-Smad3 | Inhibition of phosphorylation | Repression of MSTN signal transduction acs.org |

Promotion of Myoblast Differentiation

A direct consequence of neoruscogenin's inhibitory effect on the myostatin pathway is the promotion of myoblast differentiation. acs.orgacs.org Myoblasts are the precursor cells that fuse to form mature muscle fibers, and their differentiation is a critical step in myogenesis. nih.gov Myostatin is known to inhibit this process. wikipedia.org

By suppressing the MSTN/Smad signaling pathway, neoruscogenin facilitates the differentiation of C2C12 myoblasts, a commonly used cell line model for studying myogenesis. acs.org Studies have confirmed that neoruscogenin's pro-myogenic differentiation effects are indeed mediated through its suppression of MSTN signaling. acs.org This enhancement of myoblast differentiation contributes directly to the formation of new muscle tissue. acs.orgnih.gov

Induction of Muscle Fiber Hypertrophy

Neoruscogenin has been shown to induce skeletal muscle hypertrophy, which is an increase in the size of muscle fibers. acs.orgacs.org This effect has been observed both in vitro in cultured muscle cells and in vivo in animal models. acs.orgacs.org In mice, intraperitoneal administration of neoruscogenin resulted in a significant increase in the mass of various muscles, including the tibialis anterior, gastrocnemius, soleus, and extensor digitorum longus. acs.org The enlargement of muscle mass is a result of the hypertrophy of individual muscle fibers, stemming from an accumulation of protein. acs.org

Activation of the Akt/mTOR/rpS6 Signaling Pathway

The hypertrophic effects of neoruscogenin are underpinned by its ability to stimulate protein synthesis. acs.org A central pathway governing protein anabolism in muscle cells is the Akt/mTOR signaling cascade. nih.gov Research has demonstrated that neoruscogenin activates this critical pathway both in vivo and in vitro. acs.org

Activation of this pathway is crucial for initiating the translation of proteins necessary for muscle growth. The mammalian target of rapamycin (B549165) (mTOR) is a key regulator of cell growth and protein synthesis. youtube.com One of its downstream targets is the ribosomal protein S6 (rpS6), which, upon phosphorylation, enhances the translation of specific mRNAs, further promoting protein synthesis. nih.govresearchgate.net By activating the Akt/mTOR pathway, neoruscogenin facilitates this cascade, leading to increased protein synthesis and contributing to muscle fiber hypertrophy. acs.org

Repression of Protein Degradation Markers (Atrogin-1, MuRF-1)

In addition to promoting protein synthesis, muscle hypertrophy requires the suppression of protein degradation pathways. acs.org The ubiquitin-proteasome system is the primary mechanism for protein breakdown in muscle, and two muscle-specific E3 ubiquitin ligases, Atrogin-1 (also known as MAFbx) and Muscle RING Finger 1 (MuRF-1), are critical mediators of muscle atrophy. nih.govnih.gov The expression of these genes is considered a reliable marker of protein degradation. acs.org

Studies have shown that neoruscogenin treatment leads to the inhibition of both Atrogin-1 and MuRF-1 expression. acs.org By downregulating these key components of the protein degradation machinery, neoruscogenin shifts the balance toward net protein accumulation, which is essential for muscle fiber hypertrophy. acs.org

Table 2: Neoruscogenin's Dual Action on Muscle Protein Metabolism

| Metabolic Process | Key Pathway/Markers | Effect of Neoruscogenin |

|---|---|---|

| Protein Synthesis | Akt/mTOR/rpS6 Pathway | Activation acs.org |

| Protein Degradation | Atrogin-1, MuRF-1 | Repression acs.org |

Mechanisms in Muscle Injury Repair

Neoruscogenin also demonstrates a functional role in the repair of injured muscle tissue. acs.orgnih.gov The process of muscle repair is complex, involving the activation of satellite cells, their differentiation into myoblasts, and subsequent fusion to repair or replace damaged muscle fibers. mdpi.com

The pro-myogenic properties of neoruscogenin, including its ability to promote myoblast differentiation and muscle hypertrophy, are central to its reparative effects. acs.orgacs.org By inhibiting the anti-myogenic factor myostatin and stimulating the pro-myogenic Akt/mTOR pathway, neoruscogenin creates a favorable environment for the molecular and cellular events that drive muscle regeneration after injury. nih.govacs.org

Mechanisms of Anti-Inflammatory and Vascular Effects

Neoruscogenin, a steroidal sapogenin primarily isolated from plants of the Ruscus genus, has been the subject of various pharmacological investigations. thieme-connect.com Research has focused on its molecular mechanisms, particularly concerning its anti-inflammatory and vascular properties. These studies, often conducted alongside its structural analog ruscogenin (B1680278), have elucidated several key pathways through which neoruscogenin exerts its biological effects.

Modulation of Cellular Inflammatory Responses

Neoruscogenin and its related compound, ruscogenin, have demonstrated the ability to modulate key cellular events in the inflammatory cascade. A primary aspect of this modulation is the inhibition of leukocyte activity. For instance, studies on ruscogenin have shown that it significantly suppresses the migration of leukocytes. In a mouse model of inflammation induced by zymosan A, ruscogenin dose-dependently suppressed the total leukocyte migration into the peritoneal cavity. nih.gov Furthermore, ruscogenin has been observed to inhibit the inflammatory responses in THP-1 cells, a human monocytic cell line, when stimulated by lipopolysaccharide (LPS). researchgate.net This suggests an interference with the fundamental processes of immune cell recruitment and activation that characterize inflammatory conditions. The anti-inflammatory potential of neoruscogenin has been suggested to be linked to its activity as an agonist for the retinoid-related orphan receptor α (RORα), a nuclear receptor with roles in regulating inflammation. researchgate.net

Interference with Pro-Inflammatory Mediator Synthesis and Release

The anti-inflammatory action of neoruscogenin is further substantiated by its interference with the production and release of pro-inflammatory mediators. Research on ruscogenin has provided specific insights into these mechanisms. In LPS-stimulated THP-1 cells, ruscogenin treatment led to a significant reduction in the messenger RNA (mRNA) expression and subsequent release of key pro-inflammatory cytokines. researchgate.net This includes Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1). researchgate.net

Additionally, ruscogenin has been shown to inhibit the TNF-α-induced overexpression of Intercellular Adhesion Molecule-1 (ICAM-1) at both the mRNA and protein levels. nih.govchemfaces.com ICAM-1 is a critical adhesion molecule that facilitates the attachment and migration of leukocytes across the endothelium. By suppressing ICAM-1 expression, ruscogenin interferes with a crucial step in the inflammatory response. This effect is linked to the downregulation of Nuclear Factor-kappaB (NF-κB) activation, a key transcription factor that governs the expression of many pro-inflammatory genes. nih.govchemfaces.com Ruscogenin was found to decrease the translocation of the NF-κB p65 subunit into the nucleus and its subsequent DNA binding activity. nih.gov

Table 1: Effect of Ruscogenin on Pro-Inflammatory Mediators in LPS-Stimulated THP-1 Cells

| Mediator | Effect on mRNA Expression | Effect on Protein Release |

|---|---|---|

| TNF-α | Inhibited | Inhibited |

| IL-6 | Inhibited | Inhibited |

| MCP-1 | Inhibited | Inhibited |

Potential Inhibition of Prostaglandin (B15479496) Activity

The mechanism of action for the anti-inflammatory effects of steroidal saponins (B1172615) from Ruscus aculeatus, including neoruscogenin, has been suggested to involve the inhibition of prostaglandin activity. researchgate.netresearchgate.net In studies using rat models of acute inflammation (carrageenan- or kaolin-induced paw edema), the oral administration of a crude steroidal saponin (B1150181) extract containing both ruscogenin and neoruscogenin produced a significant, dose-dependent anti-inflammatory effect. researchgate.netresearchgate.net The researchers proposed that this effect is likely due to the inhibition of prostaglandin synthesis, similar to the mechanism of nonsteroidal anti-inflammatory drugs like diclofenac. researchgate.netthieme-connect.com However, it is noteworthy that a separate study investigating the in vivo effects of purified ruscogenin in mice found that it did not have an obvious effect on the level of prostaglandin E2 (PGE2) in peritoneal exudate, suggesting that the direct mechanism of prostaglandin inhibition may be complex or context-dependent. nih.gov

Effects on Endothelial Cell Permeability and Adhesion (in in vitro models)

In vitro studies have demonstrated that neoruscogenin's counterpart, ruscogenin, directly impacts the function of the vascular endothelium, a key player in inflammation and vascular disorders. A significant finding is the ability of ruscogenin to inhibit the adhesion of leukocytes to endothelial cells. In a model using a human umbilical vein endothelial cell line (ECV304) damaged by TNF-α, ruscogenin markedly inhibited leukocyte adhesion in a concentration-dependent manner. nih.govchemfaces.com This is directly related to its ability to suppress the expression of the adhesion molecule ICAM-1. nih.gov

Furthermore, ruscogenin has been shown to protect the integrity of the endothelial barrier. In an in vitro model using murine lung vascular endothelial cells (MLECs), ruscogenin treatment attenuated LPS-induced hyperpermeability. nih.gov It improved the transendothelial electrical resistance (TER), a measure of barrier integrity, and reduced the leakage of Evans blue-labeled albumin (EBA) across the endothelial monolayer. nih.gov These findings indicate that the compound helps to preserve endothelial barrier function, which is often compromised during inflammatory processes, leading to edema. nih.gov

Vasoconstrictive and Venotonic Actions in Microcirculation Models

One of the earliest and most well-documented pharmacological properties of neoruscogenin and ruscogenin is their effect on the vasculature. nih.gov Pharmacological investigations have identified both vasoconstrictive and venotonic properties associated with these compounds, which are believed to underlie their use in treatments for chronic venous insufficiency. thieme-connect.comresearchgate.netnih.gov

Other Investigated Biological Activities

Beyond its anti-inflammatory and vascular effects, research has uncovered other distinct biological activities for neoruscogenin.

A significant discovery was the identification of neoruscogenin as a potent and high-affinity agonist of the RAR-related orphan receptor α (RORα). nih.gov RORα is a nuclear receptor that functions as a transcription factor, and its activation is linked to various physiological processes. Neoruscogenin was shown to activate RORα in reporter assays and to affect the expression of RORα target genes both in vitro and in vivo. researchgate.netnih.gov This finding positions neoruscogenin as a valuable pharmacological tool for studying the functions of RORα. nih.gov

More recently, neoruscogenin has been identified as a novel pro-myogenic factor, meaning it promotes muscle growth. nih.gov A 2023 study found that neoruscogenin induces muscle fiber hypertrophy. Its mechanism of action involves inhibiting the maturation of myostatin (MSTN), a protein that negatively regulates muscle growth. By inhibiting myostatin, neoruscogenin was found to facilitate protein synthesis and reduce protein degradation, ultimately promoting the differentiation of myoblasts and the hypertrophy of muscle fibers. nih.gov This research highlights a potential role for neoruscogenin in the context of muscle physiology and myopathies. nih.gov

Antiproliferative Effects on Human Cancer Cell Lines (e.g., MCF-7, PC-3)

While direct studies on the antiproliferative effects of isolated neoruscogenin on MCF-7 (human breast adenocarcinoma) and PC-3 (human prostate cancer) cell lines are limited in the readily available scientific literature, research on extracts from Ruscus aculeatus, a primary source of neoruscogenin, provides preliminary insights. Aqueous extracts of Ruscus aculeatus have demonstrated antiproliferative activity against various cancer cell lines, suggesting that its bioactive constituents, including neoruscogenin, may contribute to these effects. nih.gov

Further research is necessary to isolate and quantify the specific antiproliferative activity of neoruscogenin against MCF-7 and PC-3 cells, including the determination of key parameters such as the half-maximal inhibitory concentration (IC50).

Antimicrobial Activities

The antimicrobial properties of neoruscogenin are an emerging area of investigation. Studies on extracts of Ruscus aculeatus and related species have indicated both antibacterial and antifungal activities. thieme-connect.com These extracts have shown efficacy against various bacterial and fungal strains, in some instances surpassing the activity of standard antimicrobial drugs. thieme-connect.com The steroidal saponins, including neoruscogenin, are believed to be major contributors to these effects. thieme-connect.com

However, specific data detailing the antimicrobial spectrum of isolated neoruscogenin, including Minimum Inhibitory Concentration (MIC) values against particular bacterial and fungal species, is not yet extensively documented. Future studies are needed to elucidate the direct antimicrobial efficacy of this compound.

Molecular Interactions with Stress Modulators (e.g., FKBP5 Protein)

A significant aspect of neoruscogenin's molecular mechanism lies in its interaction with the FK506-binding protein 5 (FKBP5), a crucial modulator of the body's stress response system. In silico studies have demonstrated that neoruscogenin exhibits a strong and effective interaction with the FKBP5 protein.

Molecular docking and dynamic simulation analyses have revealed that neoruscogenin binds to FKBP5 with high negative binding energy, indicating a stable and favorable interaction. The binding free energy (ΔG) for the neoruscogenin-FKBP5 complex has been calculated to be -31.78 kcal/mol. This strong interaction suggests that neoruscogenin may modulate the activity of FKBP5, which plays a key role in regulating the stress hormone cortisol by interacting with the glucocorticoid receptor. By influencing FKBP5, neoruscogenin could potentially impact stress-related cellular pathways.

Table 1: Investigated Biological Activities of Neoruscogenin and Related Extracts

| Biological Activity | Target/Cell Line | Compound/Extract | Key Findings |

|---|---|---|---|

| Antiproliferative | Various cancer cell lines | Ruscus aculeatus aqueous extracts | Demonstrated antiproliferative activity. nih.gov |

| Antimicrobial | Various bacterial and fungal strains | Ruscus aculeatus extracts | Showed antibacterial and antifungal properties. thieme-connect.com |

| Molecular Interaction | FKBP5 Protein | Neoruscogenin | Strong interaction with a binding free energy of -31.78 kcal/mol. |

Biosynthesis and Biotransformation of Neoruscogenin

Putative Biosynthetic Pathway of Steroidal Sapogenins

The biosynthesis of steroidal saponins (B1172615), including neoruscogenin, is a multi-stage process that begins with the formation of 2,3-oxidosqualene. mdpi.com This precursor is synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-d-erythritol-4-phosphate (MEP) pathway in the plastids. mdpi.complos.org The MVA pathway is considered the major contributor to the production of steroidal backbones. plos.orgnih.gov

From 2,3-oxidosqualene, a series of enzymatic reactions lead to the formation of cholesterol or β-sitosterol. mdpi.com These sterols then undergo further modifications, including hydroxylation, oxidation, and glycosylation at various carbon positions, to yield the diverse array of steroidal saponins. mdpi.com

Comparison with Known Saponin (B1150181) Biosynthesis Pathways (e.g., Diosgenin)

The biosynthetic pathway of neoruscogenin shares fundamental similarities with that of other well-studied steroidal sapogenins, such as diosgenin (B1670711). Both pathways originate from the isoprenoid pathway, utilizing acetyl-CoA to ultimately form the steroidal backbone. plos.orgnih.gov The initial steps leading to the formation of the common precursor, 2,3-oxidosqualene, are conserved. mdpi.complos.org

From this point, the pathways diverge to create the specific structural features of each sapogenin. For instance, in Dioscorea composita, the biosynthesis of diosgenin involves a series of reactions catalyzed by numerous enzymes to form the characteristic spirostane-type hexacyclic ring system. plos.org Similarly, the formation of neoruscogenin involves specific enzymatic modifications of the sterol precursor. mdpi.com The biosynthesis of diosgenin in Dioscorea zingiberensis has been shown to involve the key enzymes steroid C-16, 22-dihydroxylase, and C-26 hydroxylase. frontiersin.org

The downstream modifications, particularly the glycosylation steps, are also critical in defining the final saponin. In the case of dioscin, the aglycone diosgenin is glycosylated by the addition of one glucose and two rhamnose groups. frontiersin.org While the specific glycosylation pattern of neoruscogenin to form its corresponding saponins like ruscin and desglucoruscin (B3044254) is distinct, the underlying enzymatic machinery involving glycosyltransferases is a shared feature. e-repository.org

Role of Key Enzymatic Components: Cytochrome P450s (P450s) and UDP Glycosyltransferases (UGTs)

The structural diversity and biological activity of steroidal saponins like neoruscogenin are heavily reliant on the functions of two key enzyme families: Cytochrome P450 monooxygenases (P450s) and UDP-glycosyltransferases (UGTs). researchgate.netnih.gov

Cytochrome P450s (P450s) are a large group of heme-containing enzymes that play a crucial role in the oxidation, hydroxylation, and other modifications of the steroidal backbone. mdpi.comnih.gov These enzymes are often the rate-limiting steps in the biosynthetic pathway and are responsible for introducing the functional groups that define the specific sapogenin. nih.gov In the biosynthesis of steroidal saponins, P450s catalyze critical reactions such as hydroxylation at various positions on the sterol molecule, which is a prerequisite for the subsequent formation of the spiroketal side chain. mdpi.comnih.gov The vast diversity of P450s in plants contributes significantly to the wide array of steroidal saponin structures observed in nature. nih.gov

UDP-glycosyltransferases (UGTs) are responsible for the glycosylation of the sapogenin aglycone. nih.govmdpi.com This process involves the transfer of a sugar moiety from an activated sugar donor, such as UDP-glucose, to the steroidal backbone. frontiersin.org Glycosylation not only increases the water solubility and stability of the saponin but also significantly influences its biological activity. frontiersin.org The number, type, and linkage of sugar molecules attached to the aglycone are determined by the specificity of the UGTs involved. nih.gov In the biosynthesis of complex saponins, multiple UGTs may act sequentially to build the sugar chain. frontiersin.org

In Vitro Plant Cell and Organ Culture for Neoruscogenin Production

Given the slow growth of plants like Ruscus aculeatus, in vitro culture techniques offer a promising alternative for the sustainable production of neoruscogenin and its derivatives. e-repository.orgcabidigitallibrary.org These methods allow for the cultivation of plant cells and organs under controlled laboratory conditions, independent of geographical and seasonal constraints. nih.gov

Development of Friable Calli and Plant Cell Suspensions fromRuscus aculeatus

A critical step in establishing a cell culture-based production system is the development of friable calli. scielo.brnih.gov Friable calli are undifferentiated, loosely aggregated masses of plant cells that can be easily propagated. nih.gov From these calli, plant cell suspension cultures can be initiated by transferring the callus tissue into a liquid medium. frontiersin.orgnih.gov

For Ruscus aculeatus, a species known for being challenging to cultivate in vitro, the development of friable calli and subsequent cell suspensions has been achieved. researchgate.netresearchgate.net This often requires extensive experimentation with different culture media compositions and plant growth regulators. tesisenred.net Callus can be initiated from various explants, including roots of in vitro germinated seedlings. cabidigitallibrary.org

Strategies for Enhanced Yields (e.g., Elicitation with Coronatine)

To improve the productivity of in vitro cultures, various strategies can be employed, including elicitation. Elicitors are compounds that can trigger defense responses in plant cells, often leading to an increased production of secondary metabolites. tesisenred.net

Coronatine (B1215496), a phytotoxin produced by the bacterium Pseudomonas syringae, has been shown to be an effective elicitor for enhancing the production of ruscogenins, including neoruscogenin, in Ruscus aculeatus cultures. researchgate.netresearchgate.net Coronatine acts as a mimic of the plant hormone jasmonic acid isoleucine, activating signaling pathways that can lead to increased biosynthesis of defense-related compounds. nih.gov Studies have demonstrated that elicitation with coronatine can significantly improve the yields of ruscogenins in root-rhizome cultures of R. aculeatus. researchgate.nettesisenred.net

Differential Biosynthetic Accumulation in Plant Parts (in vitro shoots vs. roots)

In vitro studies have revealed that the biosynthesis and accumulation of neoruscogenin can vary significantly between different plant organs. In Ruscus aculeatus cultures, neoruscogenin has shown contrasting accumulation patterns in shoots and roots. e-repository.orgresearchgate.neticm.edu.pl

Research has indicated that neoruscogenin production can be higher in the shoots during certain stages of in vitro development, while in other instances, the roots and rhizomes show a greater capacity for ruscogenin (B1680278) production. e-repository.orgresearchgate.net For example, one study observed that neoruscogenin content was initially high in 3-month-old roots, but its production increased in the shoots over time. e-repository.org Another study reported that while ruscogenins primarily accumulate in the root-rhizome, the aerial parts may play a significant role in their biosynthesis, as the whole plant produced higher amounts than the root-rhizome cultures alone. researchgate.net This differential accumulation highlights the importance of selecting the appropriate organ and optimizing culture conditions for maximizing neoruscogenin yield. e-repository.org

Table of Ruscogenin Content in in vitro Ruscus aculeatus

| Plant Part | Ruscogenin Content (mg/g DW) | Neoruscogenin Content (mg/g DW) |

|---|---|---|

| Shoots | ||

| 3 months | ~0.2-0.5 | ~0.2-0.5 |

| 12 months | Increased | ~1.0 |

| Roots | ||

| 3 months | Lower | ~1.0 |

| 12 months | Relatively constant | Reduced |

Data compiled from Ivanova et al. (2017). e-repository.org

Microbial Biotransformation of Neoruscogenin and Related Ruscogenins

Microbial biotransformation serves as a powerful tool for creating novel and structurally diverse bioactive compounds from natural products. This process utilizes microorganisms or their enzymes to catalyze chemical modifications on a substrate, often leading to derivatives with improved pharmacological properties or providing insights into metabolic pathways. In the context of neoruscogenin and related ruscogenins, fungi, particularly endophytic strains, have demonstrated significant potential as biocatalysts.

Endophytic Fungi as Biocatalysts

Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, represent a rich and largely untapped source of unique enzymes. researchgate.net Having co-evolved with their host plants, they possess diverse metabolic capabilities, sometimes mimicking the host's own biosynthetic pathways. nih.govfrontiersin.org This makes them ideal candidates for the biotransformation of plant-derived molecules like neoruscogenin, offering an eco-friendly and highly selective alternative to chemical synthesis for generating novel structural analogues. researchgate.netfrontiersin.org

The endophytic fungus Alternaria eureka has proven to be a highly effective biocatalyst for the transformation of neoruscogenin. researchgate.netnih.gov Incubation of neoruscogenin with A. eureka results in a wide array of modifications, showcasing the fungus's diverse enzymatic machinery. researchgate.netacs.org Key transformations include:

Oxidation and Oxygenation: A. eureka primarily introduces hydroxyl groups and ketones onto the B and C rings of the neoruscogenin steroid framework. researchgate.netacs.org

Epoxidation: The fungus is capable of forming epoxide rings, for instance, creating a 5β(6)-epoxy derivative. core.ac.uk

Spiroketal Cleavage: Remarkably, A. eureka can cleave the spiroketal system of neoruscogenin. researchgate.netacs.org This leads to the formation of unusual cholestane-type metabolites, a conversion not previously reported. acs.orgcore.ac.uk Another novel transformation observed was the cleavage of the C-22/C-26 oxygen bridge, resulting in a furostanol-type steroid, followed by the formation of a new epoxy bridge between C-18 and C-22. acs.org

A single study on the biotransformation of neoruscogenin by Alternaria eureka yielded fourteen new derivatives, highlighting its significant capacity to modify the steroidal structure. researchgate.netacs.orgcore.ac.uk These reactions are primarily catalyzed by cytochrome P450 monooxygenases. core.ac.uk

Table 1: Metabolites from Neoruscogenin Biotransformation by Alternaria eureka

| Metabolite Type | Key Transformation | Specific Examples/Positions | Reference |

| Oxygenated/Oxidized | Hydroxylation, Ketone formation | B and C rings | researchgate.net, acs.org |

| Epoxidated | Epoxide ring formation | 5β,6β-epoxy | core.ac.uk |

| Spiroketal-Cleaved | Conversion to cholestane-type | Cleavage of spiroketal system | acs.org, core.ac.uk |

| Furostanol-type | C-22/C-26 bridge cleavage, C-18/C-22 epoxy bridge formation | - | acs.org |

The endophytic fungus Neosartorya hiratsukae also acts as a biocatalyst for neoruscogenin, yielding a different set of derivatives compared to A. eureka. nih.govfrontiersin.org The transformations are mainly the products of P450 monooxygenase activity. nih.govfrontiersin.org Fermentation of neoruscogenin with N. hiratsukae afforded three previously undescribed compounds. nih.govresearchgate.net The observed reactions include:

Hydroxylation: Introduction of hydroxyl groups at positions C-7 and C-12. nih.govresearchgate.net

Oxidation: Oxidation at the C-12 position. nih.govresearchgate.net

Glycosylation: Attachment of a sugar moiety at the C-1 oxygen, forming a glycosylated derivative. nih.govresearchgate.net

These modifications demonstrate the potential of N. hiratsukae to generate both phase I (hydroxylation, oxidation) and phase II (glycosylation) type metabolites. nih.gov

Table 2: Metabolites from Neoruscogenin Biotransformation by Neosartorya hiratsukae

| Transformation Type | Position | Reference |

| Hydroxylation | C-7, C-12 | nih.gov, researchgate.net |

| Oxidation | C-12 | nih.gov, researchgate.net |

| Glycosylation | C-1(O) | nih.gov, researchgate.net |

Other Fungal Biotransformation Systems (e.g., Cunninghamella blakesleeana)

Beyond endophytic fungi, other fungal systems are widely used for biotransformation studies. Cunninghamella blakesleeana is a well-known filamentous fungus recognized for its ability to metabolize a wide range of compounds, including steroids, often mimicking mammalian metabolism. researchgate.netmdpi.com

When a mixture of ruscogenins (75% neoruscogenin, 25% ruscogenin) was fermented with C. blakesleeana NRRL 1369, eight new hydroxylated derivatives were produced. nih.govresearchgate.net The primary reactions observed were:

Hydroxylation: Occurring at positions C-7, C-12, C-14, and C-21. nih.govresearchgate.netresearchgate.net

Oxidation: Further oxidation was observed at the C-1 and C-7 positions. nih.govresearchgate.netresearchgate.net

The prevalence of hydroxylation at the allylic C-7 position is a common modification catalyzed by fungal CYP450 monooxygenases. researchgate.net

Generation of Chemically Diverse and Novel Neoruscogenin Derivatives

The use of microbial biotransformation on neoruscogenin and its related ruscogenins has proven to be a highly effective strategy for generating a library of chemically diverse and novel compounds. nih.govfrontiersin.org These biocatalytic processes introduce functional groups and can even alter the fundamental steroid skeleton in ways that are challenging to achieve through conventional chemical synthesis. researchgate.netacs.org

For instance, the biotransformation of neoruscogenin by Alternaria eureka led to 14 new metabolites, including the unprecedented conversion of the spirostanol (B12661974) skeleton into cholestane (B1235564) and furostanol-type structures. researchgate.netacs.orgcore.ac.uk Similarly, Neosartorya hiratsukae and Cunninghamella blakesleeana produced multiple previously undescribed hydroxylated, oxidized, and glycosylated derivatives. nih.govresearchgate.net This generation of novel analogues is crucial for structure-activity relationship (SAR) studies and for expanding the potential therapeutic applications of the parent compound. core.ac.uk

Utility of Microbial Models in Predicting Mammalian Drug Metabolism

Microbial biotransformation is not only a tool for creating new molecules but also serves as a valuable model for predicting how drugs and other xenobiotics are metabolized in mammals. core.ac.uknih.gov The fundamental concept, established in the 1970s, relies on the fact that fungi, as eukaryotic organisms, possess enzyme systems (like cytochrome P450 monooxygenases) that are analogous to those found in mammals. nih.gov Therefore, the metabolites produced by fungi can often predict the metabolites that will be formed in vivo in humans or other animals. nih.gov

Fungi like Cunninghamella species are frequently used in these "microbial models of mammalian metabolism" because they can perform both Phase I (e.g., hydroxylation, oxidation) and Phase II (e.g., glycosylation) reactions, similar to mammalian liver enzymes. researchgate.netnih.gov The biotransformation of neoruscogenin by fungi such as A. eureka and N. hiratsukae provides crucial insights into its potential metabolic fate in mammals, for which no in vitro or in vivo data was previously available. core.ac.ukacs.org This approach is more cost-effective, allows for easier isolation and identification of metabolites, and reduces the need for animal testing. nih.gov

Structure Activity Relationship Sar Studies of Neoruscogenin and Its Derivatives

Methodological Approaches in SAR Elucidation

The elucidation of SAR for compounds like neoruscogenin involves a combination of computational and experimental techniques. These approaches aim to correlate the structural features of a molecule with its observed biological functions. longdom.org

In silico (computer-based) methods are indispensable tools in modern drug discovery, allowing researchers to predict the interactions between a molecule and its biological target, thereby saving time and resources. researchgate.netnumberanalytics.com These computational approaches are particularly valuable for analyzing the SAR of natural products. mdpi.combonviewpress.com

Key in silico techniques used in SAR analysis include:

Molecular Docking: This method predicts the preferred orientation and binding affinity of a ligand (like neoruscogenin) when it interacts with a target protein (such as a receptor or enzyme). researchgate.netmdpi.com By simulating the binding process, researchers can identify crucial interactions, like hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com This information provides insight into why certain structural features of the ligand are essential for its activity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein interaction over time. frontiersin.org This technique models the movement of atoms and molecules, offering insights into the conformational stability of the binding complex and the flexibility of both the ligand and the target protein. researchgate.netfrontiersin.org

Pharmacophore Modeling: This approach identifies the common three-dimensional arrangement of chemical features that a set of active molecules shares. This "pharmacophore" represents the essential properties a molecule must possess to bind to a specific target and elicit a biological response.

Machine Learning (ML) and Artificial Intelligence (AI): ML algorithms can analyze vast datasets of chemical structures and their associated biological activities to identify complex patterns that may not be obvious to human researchers. nih.govnih.gov These predictive models can screen large virtual libraries of compounds to prioritize candidates for synthesis and testing, and even suggest novel molecular structures with desired properties. nih.govresearchgate.net In fact, neoruscogenin's potential to modulate muscle growth by targeting myostatin was initially predicted using artificial intelligence. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that develops mathematical models to correlate the chemical structure of compounds with their biological activity. longdom.orgjocpr.commedcraveonline.com The fundamental principle of QSAR is that the structural differences in molecules are responsible for the variations in their biological or physicochemical properties. wikipedia.org These models are powerful predictive tools in drug design, helping to forecast the activity of new, unsynthesized molecules. longdom.orgmedcraveonline.com

The foundation of any QSAR model is the use of molecular descriptors. nih.gov These are numerical values that quantify different aspects of a molecule's physicochemical properties or structural features. jocpr.comresearchgate.net The quality and relevance of the selected descriptors are paramount to the predictive power of the resulting model. nih.gov The process involves calculating a wide range of descriptors and then using statistical methods to select the subset that has the most significant correlation with the biological activity being studied. nih.govkg.ac.rs

Table 1: Common Classes of Molecular Descriptors in QSAR Studies

| Descriptor Class | Description | Examples |

|---|---|---|

| Constitutional (1D) | Based on the molecular formula, describing atom counts, molecular weight, and simple connectivity. | Molecular Weight, Number of H-bond donors/acceptors, Atom Count. |

| Topological (2D) | Describe the two-dimensional representation of the molecule, including size, shape, and branching. | Wiener index, Kier & Hall connectivity indices, Balaban index. |

| Geometrical (3D) | Derived from the three-dimensional coordinates of the atoms, requiring a defined conformation. | Molecular surface area, Molecular volume, Principal moments of inertia. |

| Physicochemical | Represent experimentally determined or empirically calculated properties related to a molecule's behavior. | LogP (lipophilicity), Molar refractivity, Dipole moment, Polarizability. |

| Quantum-Chemical | Calculated using quantum mechanics, providing detailed electronic properties. | HOMO/LUMO energies, Mulliken atomic charges, Electrostatic potential. |

This table outlines the major categories of molecular descriptors used to build QSAR models, which quantify various aspects of a molecule's structure and properties to predict its biological activity. jocpr.comwikipedia.orgresearchgate.net

For a steroidal molecule like neoruscogenin, descriptors related to its 3D shape (geometrical) and electronic properties (quantum-chemical) are particularly important for modeling its interaction with specific protein binding pockets.

Once relevant descriptors are selected, a mathematical model is constructed to establish a relationship between these descriptors (the independent variables) and the biological activity (the dependent variable). frontiersin.orgmdpi.com The goal is to create a robust model that can accurately predict the activity of compounds not included in the initial training set. numberanalytics.commdpi.com

Several statistical and machine learning methods are used for this purpose:

Multiple Linear Regression (MLR): A common statistical technique used to create a linear equation that describes the relationship between multiple descriptors and activity. longdom.orgmdpi.com

Partial Least Squares (PLS): A method suitable for datasets where the number of descriptors is large or when descriptors are intercorrelated.

Machine Learning Algorithms: More advanced methods like Support Vector Machines (SVM), Random Forest, and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity, often leading to more accurate predictive models. broadinstitute.org

The final QSAR model is rigorously validated to ensure its statistical significance and predictive power before it can be reliably used to screen virtual compound libraries or guide the design of new derivatives. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Structural Determinants for RORα Agonistic Activity

Neoruscogenin is recognized as a potent and high-affinity agonist for the Retinoic acid receptor-related Orphan Receptor alpha (RORα). researchgate.netcdnsciencepub.commedchemexpress.com RORα is a nuclear receptor that functions as a ligand-dependent transcription factor, playing roles in metabolism and inflammation. medchemexpress.commdpi.com The agonistic activity of neoruscogenin is directly tied to its ability to bind effectively within the ligand-binding pocket (LBP) of RORα and induce a conformational change that promotes gene transcription.

While the specific crystal structure of neoruscogenin bound to RORα is not detailed in the provided sources, insights can be drawn from the known structure of the RORα LBP, which has been shown to accommodate cholesterol. researchgate.netcdnsciencepub.com The key structural features of neoruscogenin that likely contribute to its high-affinity binding and agonistic activity include:

The Steroid Scaffold: The rigid, tetracyclic core of neoruscogenin provides the fundamental framework that fits within the hydrophobic LBP of RORα, similar to the endogenous ligand cholesterol. researchgate.netcdnsciencepub.com

The 3β-Hydroxyl Group: This hydroxyl group is a critical feature for many steroidal ligands. It can act as a hydrogen bond donor or acceptor, forming a key anchoring point within the LBP, a role also played by the 3β-hydroxyl of cholesterol.

The Spiroketal Side Chain: The unique spirocyclic structure at the C22 position is a defining feature of sapogenins. This bulky, oxygen-containing group occupies a specific region of the binding pocket. The precise orientation and interactions of the ether oxygens within this spiroketal system are likely crucial for stabilizing the active conformation of the receptor, contributing significantly to neoruscogenin's potency as an agonist.

Elucidation of Structural Requirements for Muscle Growth Modulation

Neoruscogenin has been identified as a modulator of muscle growth. researchgate.net Its mechanism of action involves the inhibition of myostatin (MSTN) maturation. researchgate.netresearchgate.net Myostatin is a member of the transforming growth factor-β (TGF-β) superfamily and acts as a negative regulator of skeletal muscle mass. researchgate.netresearchgate.net By inhibiting the process that turns the inactive myostatin precursor into its mature, active form, neoruscogenin effectively "releases the brakes" on muscle growth, promoting protein synthesis and muscle fiber hypertrophy. researchgate.net

The key structural requirements for muscle growth modulation likely overlap with those for RORα agonism, as they stem from the same core molecule, but the specific interactions will differ based on the target protein:

The Spiroketal Moiety: This distinctive and relatively rigid side chain is a primary candidate for conferring specificity. Its unique three-dimensional shape and the presence of ether oxygens could be critical for orienting the molecule correctly and forming specific interactions that disrupt the normal processing of the myostatin precursor protein.

SAR in the Anti-Inflammatory Actions of Neoruscogenin Derivatives

The anti-inflammatory properties of neoruscogenin are a significant area of interest. plos.org While comprehensive SAR studies on a wide range of synthetic derivatives are still emerging, research on naturally occurring glycosides of neoruscogenin and its close analogue, ruscogenin (B1680278), provides initial insights. A key aspect of inflammation is increased vascular permeability, and the ability of these compounds to strengthen the endothelial barrier is a relevant measure of anti-inflammatory effect.

One study investigated the ability of various spirostanol (B12661974) saponins (B1172615) isolated from Ruscus rhizomes to reduce thrombin-induced hyperpermeability in endothelial cells. nih.gov Neoruscogenin itself demonstrated a modest, concentration-dependent reduction of this hyperpermeability. However, several of its glycosidic derivatives, which differ in the sugar moieties attached to the steroid core, showed markedly different activities. nih.gov

Specifically, the spirostanol saponins ruscin and deglucoruscin, which are glycosides of the closely related ruscogenin, exhibited the highest activity, causing a significant reduction in thrombin-induced hyperpermeability at a concentration of 10µM. nih.gov In contrast, neoruscogenin's effect was most notable at a much higher concentration of 100µM. nih.gov This suggests that the presence and nature of the sugar chain are critical for this particular anti-inflammatory action. For some derivatives, a paradoxical effect was observed where the highest tested concentration (100µM) led to an increase in the thrombin effect, highlighting the complexity of the dose-response relationship for these compounds. nih.gov

These findings indicate that while the core steroidal structure of neoruscogenin is the pharmacophore, glycosylation can significantly enhance potency, at least in the context of reducing endothelial hyperpermeability. The specific sugars and their linkage points appear to be key determinants of this enhanced activity.

| Compound | Structural Difference from Neoruscogenin | Activity Notes |

|---|---|---|

| Neoruscogenin | Aglycone (no sugar moiety) | Slight, concentration-dependent reduction in hyperpermeability (71.8% of control at 100µM). |

| Ruscin | Ruscogenin core with a specific glycoside chain. | High activity; reduced hyperpermeability to 42.6% of control at 10µM. |

| Deglucoruscin | Ruscogenin core with a different glycoside chain. | High activity; reduced hyperpermeability to 41.9% of control at 10µM. |

Exploration of SAR for Other Biological Targets of Neoruscogenin

Beyond its direct anti-inflammatory effects, neoruscogenin interacts with other proteins that are relevant to cellular stress and inflammation, providing further opportunities for SAR exploration.

FK506-Binding Protein 5 (FKBP5): FKBP5 is a protein involved in the cellular stress response, and chronic stress is linked to inflammation. plos.org An in silico molecular docking study investigated the binding of neoruscogenin and ruscogenin to FKBP5. plos.orgnih.gov The results indicated that both molecules could effectively bind to the protein, but with slight differences in binding energy. Neoruscogenin exhibited a slightly more favorable binding free energy compared to ruscogenin. plos.orgnih.gov

The primary structural difference between neoruscogenin and ruscogenin is the presence of a double bond at the C25(27) position in the spirostan (B1235563) side chain of neoruscogenin, whereas ruscogenin has a saturated side chain at this position. plos.org The stronger calculated binding affinity of neoruscogenin suggests that the conformational rigidity or electronic properties conferred by this double bond may contribute positively to the interaction with the FKBP5 binding pocket. plos.org

| Compound | Key Structural Feature | Binding Free Energy (ΔG) |

|---|---|---|

| Neoruscogenin | Unsaturated C25(27) double bond in side chain | -31.78 kcal/mol |

| Ruscogenin | Saturated side chain | -30.41 kcal/mol |

Retinoid-related Orphan Receptor α (RORα): Neoruscogenin has been identified as a potent and high-affinity agonist for the nuclear receptor RORα, which is known to regulate inflammation and cellular metabolism. caymanchem.commdpi.comresearchgate.net While SAR studies on derivatives are limited, the high affinity of the parent compound (EC₅₀ = 110 nM) suggests that the specific three-dimensional shape of the neoruscogenin steroid core fits well into the ligand-binding pocket of RORα. caymanchem.com Biotransformation studies have shown that fungi can produce various hydroxylated and oxidized derivatives of ruscogenins. researchgate.net These new derivatives, with modifications at positions such as C-7, C-12, and C-21, represent a valuable resource for future SAR studies to determine which structural modifications enhance or diminish RORα agonism and, consequently, its associated anti-inflammatory effects. researchgate.net

Preclinical Research Methodologies and Experimental Design Considerations

In Vitro Assay Systems for Neoruscogenin Evaluation

In vitro assays provide a controlled environment to investigate the molecular and cellular effects of neoruscogenin. These systems are fundamental for initial screening, mechanism of action studies, and determining cellular responses.

Cell-Based Reporter Assays (e.g., RORα Reporter Assays)

Cell-based reporter assays are instrumental in identifying and characterizing ligands for nuclear receptors like RORα. In these assays, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing RORα response elements (ROREs). The binding of an agonist, such as neoruscogenin, to RORα activates the transcription of the reporter gene, leading to a measurable signal.

One common approach involves a chimeric receptor, such as Gal4–RORα, where the ligand-binding domain of RORα is fused to the DNA-binding domain of the yeast transcription factor Gal4. This construct is then co-transfected with a reporter plasmid containing Gal4 binding sites. This system allows for the specific assessment of ligand-induced transcriptional activation. Studies have shown that neoruscogenin can induce transcription in cell-based assays using such chimeric receptors. nih.gov

In a biochemical assay focused on the recruitment of the cofactor SRC2 to RORα, neoruscogenin demonstrated an EC₅₀ (effector concentration for half-maximum response) value of 0.11 μM. nih.govmedchemexpress.commedchemexpress.com Furthermore, in cell-based assays utilizing HepG2 cells, neoruscogenin was observed to increase the transcription of RORα target genes. nih.gov

| Assay Type | Key Features | Findings with Neoruscogenin | Reference |

| RORα Reporter Assay | Utilizes a reporter gene under the control of ROREs to measure RORα activation. | Induces transcription driven by a chimeric Gal4–RORα receptor. | nih.gov |

| Biochemical Cofactor Recruitment Assay | Measures the interaction between RORα and its cofactors (e.g., SRC2). | EC₅₀ = 0.11 µM for SRC2 recruitment to RORα. | nih.govmedchemexpress.commedchemexpress.com |

| Target Gene Expression in HepG2 Cells | Quantifies the mRNA levels of known RORα target genes. | Increases the transcription of hepatic RORα target genes. | nih.gov |

Cell-Based Assays for Muscle Cell Differentiation and Viability (e.g., C2C12 Myoblasts)

The C2C12 cell line, a murine myoblast line, serves as a widely accepted in vitro model for studying myogenesis, the process of muscle cell differentiation. scientificarchives.comejh.it These cells can be induced to differentiate from myoblasts into myotubes, mimicking the formation of muscle fibers. scientificarchives.comejh.it

Research has utilized C2C12 cells to investigate the effects of neoruscogenin on muscle cell biology. medchemexpress.com At concentrations ranging from 0.1 to 10 μM, neoruscogenin has been shown to increase cell viability. medchemexpress.com At a concentration of 0.1 μM, neoruscogenin promotes the differentiation of C2C12 myoblasts. medchemexpress.com This is accompanied by the activation of the Akt/mTOR/rpS6 signaling pathway and an increase in the protein expression of MyHC (Myosin Heavy Chain) and MyoG (Myogenin). medchemexpress.com Concurrently, it inhibits the mRNA levels of Atrogin-1 and MuRF-1, which are genes associated with muscle atrophy. medchemexpress.com

| Parameter | Experimental Conditions | Observed Effect of Neoruscogenin | Reference |

| Cell Viability | 0.1-10 μM | Increased | medchemexpress.com |

| Myoblast Differentiation | 0.1 μM for 5 days | Promoted | medchemexpress.com |

| Signaling Pathway | 0.1 μM for 5 days | Activation of Akt/mTOR/rpS6 | medchemexpress.com |

| Protein Expression | 0.1 μM | Increased MyHC and MyoG | medchemexpress.com |

| Gene Expression | 0.1 μM | Inhibition of Atrogin-1 and MuRF-1 mRNA | medchemexpress.com |

Endothelial Cell Permeability Assays

Endothelial cell permeability assays are crucial for understanding how substances affect the integrity of the vascular endothelium, a key factor in conditions like chronic venous disorders. chemfaces.com These assays typically involve culturing a monolayer of endothelial cells, such as human microvascular endothelial cells (HMEC-1), on a semipermeable membrane in a transwell insert system. chemfaces.commdpi.com The permeability of the monolayer is assessed by measuring the passage of a tracer molecule, often a fluorescently labeled dextran, from the upper to the lower chamber. merckmillipore.com

Studies have investigated the effects of compounds from Ruscus rhizome, the natural source of neoruscogenin, on thrombin-induced hyperpermeability of HMEC-1 cells. chemfaces.com These in vitro findings provide insight into the potential mechanisms by which these compounds may contribute to the management of chronic venous disorders. chemfaces.com

High-Throughput Screening (HTS) Techniques for Natural Product Ligand Identification

High-throughput screening (HTS) is a powerful drug discovery strategy that allows for the rapid testing of large libraries of compounds for their ability to modulate a specific biological target. medinadiscovery.com This approach has been successfully employed to identify novel ligands for nuclear receptors from natural product libraries. chemfaces.comnih.gov

Neoruscogenin itself was identified as a potent RORα agonist through an HTS campaign that screened a library of 12,000 plant extract fractions. chemfaces.comnih.gov This process involved an optimized, robust high-throughput cell-free screening method, followed by deconvolution of the active extracts to isolate and structurally elucidate the active compound. chemfaces.comnih.gov This successful identification highlights the utility of HTS in tapping into the vast chemical diversity of natural products to discover novel pharmacological tools and potential therapeutic leads. nih.govdntb.gov.ua

In Vivo Animal Models in Neoruscogenin Research

In vivo animal models are essential for evaluating the physiological effects of neoruscogenin in a whole-organism context, providing data on its bioavailability, efficacy, and impact on target gene expression in relevant tissues.

Rodent Models for RORα Target Gene Expression Studies

Rodent models, particularly mice, are extensively used to study the in vivo activity of RORα agonists. nih.govnih.govnih.gov These studies often involve the administration of the compound of interest, followed by the analysis of target gene expression in specific tissues, such as the liver and skeletal muscle. medchemexpress.comnih.gov

In male ICR mice, oral administration of neoruscogenin has been shown to activate the expression of hepatic RORα target genes, including Bmal1, Cyp7b1, and G6Pase. medchemexpress.comnih.gov Furthermore, intraperitoneal administration in mice has been demonstrated to induce skeletal muscle hypertrophy. medchemexpress.com These findings from in vivo models corroborate the in vitro data and confirm that neoruscogenin can engage its target and elicit a biological response in a living organism. chemfaces.comnih.gov The use of RORα-deficient staggerer mice (RORαsg/sg) in other studies has further solidified the critical role of RORα in regulating metabolic and inflammatory gene expression in tissues like the liver and adipose tissue. physiology.org

| Animal Model | Tissue of Interest | Target Genes/Effects | Reference |

| Male ICR Mice | Liver | Activation of Bmal1, Cyp7b1, G6Pase expression. | medchemexpress.comnih.gov |

| Male ICR Mice | Skeletal Muscle | Induction of hypertrophy. | medchemexpress.com |

Animal Models for Muscle Fiber Hypertrophy Assessment

Preclinical evaluation of neoruscogenin's potential to induce muscle fiber hypertrophy necessitates the use of appropriate animal models that mimic human physiological responses to resistance exercise. biorxiv.org Rodent models, particularly mice and rats, are frequently employed due to their genetic tractability and the availability of a wide array of analytical techniques. biorxiv.orgnih.gov

Several models of induced muscle enlargement are utilized in preclinical research, broadly categorized as stretch hypertrophy, compensatory hypertrophy, and exercise-induced hypertrophy. nih.gov While no single animal model perfectly replicates human strength training, they provide invaluable insights into the cellular and molecular mechanisms of muscle adaptation. nih.gov

Commonly used models to assess muscle hypertrophy include:

Synergist Ablation: This compensatory hypertrophy model involves the surgical removal of a synergistic muscle (e.g., gastrocnemius and soleus), leading to functional overload of the remaining muscle (e.g., plantaris). This results in a significant and rapid increase in muscle mass and fiber size.

Progressive Resistance Exercise Models: These models are designed to more closely resemble human resistance training.

Weight Pulling: In this model, rats or mice pull predetermined weights through a tunnel and pulley system. frontiersin.org This full-body, multi-joint exercise can induce an increase in the mass of numerous muscles. biorxiv.org Studies have shown that this type of exercise leads to an increase in fiber cross-sectional area, myonuclear accretion, and in some cases, a transition in fiber type. biorxiv.org

Ladder Climbing: This involves having rodents climb a ladder with progressively increasing weights attached to their tails.

Squat-like Exercise: Electrical stimulation can be used to induce squat-like movements in rats, leading to muscle fiber hypertrophy. frontiersin.org

A comprehensive assessment of muscle hypertrophy in these animal models typically involves measuring muscle mass, fiber cross-sectional area through histological analysis, contractile function, and protein concentration. nih.gov For instance, a study on a weight-pulling model in mice demonstrated an increase in the mass of multiple muscles, associated with fiber hypertrophy and myonuclear accretion. biorxiv.org Another study using a weight-pulling model in rats showed increased pulling strength and a larger fiber cross-sectional area in the plantaris muscle. frontiersin.org